Ovotransferrin (328-332) Trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

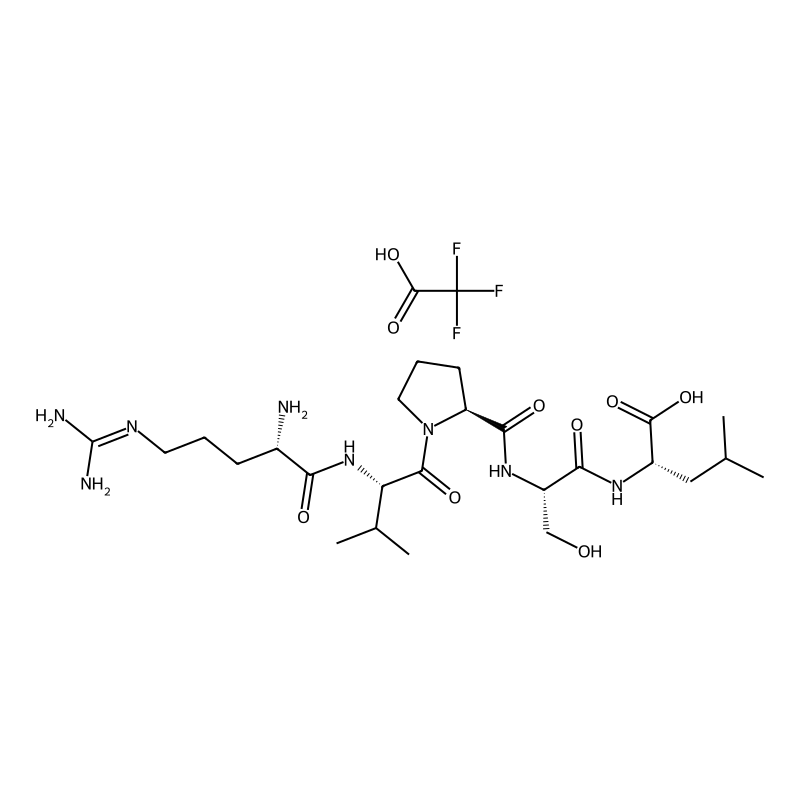

Ovotransferrin (328-332) Trifluoroacetate is a specific peptide derived from ovotransferrin, a glycoprotein found in egg whites. Ovotransferrin consists of 686 amino acids and has a molecular mass of approximately 78–80 kDa. It is characterized by its two lobes, the N-terminal and C-terminal lobes, which are connected by an alpha helix. Each lobe can reversibly bind iron ions, playing a crucial role in iron metabolism and transport within biological systems . The trifluoroacetate form indicates the presence of trifluoroacetic acid, which is often used in peptide synthesis to enhance solubility and stability.

The mechanisms by which RVPSL exerts its biological effects are still under investigation. Here are some proposed mechanisms:

- Anti-hypertension: RVPSL might inhibit angiotensin-converting enzyme (ACE), an enzyme that increases blood pressure. Inhibiting ACE prevents the formation of angiotensin II, a potent blood vessel constrictor.

- Neuroprotection: RVPSL may interact with enzymes like acetylcholinesterase (AchE) and beta-site APP-cleaving enzyme 1 (BACE1) in the brain. AchE breaks down acetylcholine, a neurotransmitter important for memory and learning. BACE1 is involved in the production of amyloid beta plaques, a hallmark of Alzheimer's disease. Inhibiting these enzymes could potentially help protect brain function.

Ovotransferrin (328-332) Trifluoroacetate is a specific peptide derived from the protein ovotransferrin, a multifunctional protein found in egg whites []. This peptide segment, containing amino acids 328 to 332 in the ovotransferrin sequence, is linked to a trifluoroacetate molecule [, ]. Due to its unique properties, Ovotransferrin (328-332) Trifluoroacetate has gained interest in various scientific research fields.

Anti-Angiotensin Converting Enzyme (ACE) Inhibition

One of the most studied applications of Ovotransferrin (328-332) Trifluoroacetate is its potential role in inhibiting angiotensin-converting enzyme (ACE) []. ACE is an enzyme involved in regulating blood pressure. By inhibiting ACE activity, this peptide may contribute to lowering blood pressure []. Studies have shown that Ovotransferrin (328-332) Trifluoroacetate exhibits ACE inhibitory activity, suggesting its potential as a therapeutic agent for hypertension [].

Antioxidant Properties

Research suggests that Ovotransferrin (328-332) Trifluoroacetate possesses antioxidant properties []. Antioxidants are molecules that help protect cells from damage caused by free radicals. The antioxidant activity of this peptide may contribute to various health benefits, including reducing the risk of chronic diseases associated with oxidative stress [].

- Iron Binding: Ovotransferrin binds iron ions through its lobes under physiological conditions. The release of iron occurs in acidic environments (pH 3 to 6) through a series of kinetic steps, primarily involving decarbonation and conformational changes .

- Redox Reactions: Ovotransferrin exhibits redox properties, enabling it to act as an antioxidant. It can scavenge free radicals and prevent lipid oxidation, which is crucial for maintaining cellular integrity .

- Enzymatic Hydrolysis: Ovotransferrin can be hydrolyzed by various enzymes to produce bioactive peptides with enhanced functional properties, such as antioxidant and antimicrobial activities .

Ovotransferrin is recognized for several biological activities:

- Antimicrobial Properties: It exhibits antibacterial effects against various pathogens, making it a potential candidate for food preservation and therapeutic applications .

- Immunomodulatory Effects: Ovotransferrin stimulates immune responses, including the production of pro-inflammatory cytokines and nitric oxide in macrophages. This activity suggests its role in modulating immune function during infections .

- Antioxidant Activity: The peptide demonstrates significant antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cells, thereby protecting against cellular damage .

The synthesis of Ovotransferrin (328-332) Trifluoroacetate can be achieved through various methods:

- Chemical Synthesis: Solid-phase peptide synthesis is commonly used, where amino acids are sequentially added to form the desired peptide chain. Trifluoroacetic acid may be employed to enhance solubility during synthesis.

- Enzymatic Hydrolysis: Ovotransferrin can be enzymatically digested using proteases to yield specific peptides with desired biological activities. This method allows for the generation of bioactive fragments that retain functional properties .

Ovotransferrin (328-332) Trifluoroacetate has several applications:

- Food Industry: Its antimicrobial properties make it suitable for use as a natural preservative in food products to inhibit microbial growth .

- Pharmaceuticals: Due to its immunomodulatory and antioxidant activities, it is explored as a therapeutic agent for inflammatory diseases and oxidative stress-related conditions .

- Nutraceuticals: The peptide's health benefits position it as a potential ingredient in dietary supplements aimed at enhancing immune function and providing antioxidant support .

Interaction studies have shown that ovotransferrin can bind metal ions such as copper and manganese, enhancing its antioxidant capabilities. These interactions significantly influence its biological activity and stability under physiological conditions. Additionally, conjugation with other compounds like catechins has been reported to enhance its radical scavenging capacity further .

Several compounds share structural or functional similarities with ovotransferrin. Here are some notable comparisons:

| Compound | Source | Key Features | Unique Aspects |

|---|---|---|---|

| Lactoferrin | Milk | Iron-binding glycoprotein with antimicrobial properties | Higher affinity for iron compared to ovotransferrin |

| Transferrin | Blood plasma | Major iron transport protein in vertebrates | Plays a crucial role in systemic iron homeostasis |

| Ferritin | Various tissues | Iron storage protein | Stores iron in a soluble form |

Ovotransferrin stands out due to its specific origin from egg whites and its unique dual lobe structure that allows for reversible iron binding while also exhibiting significant antioxidant and immunomodulatory activities not as pronounced in other transferrins.